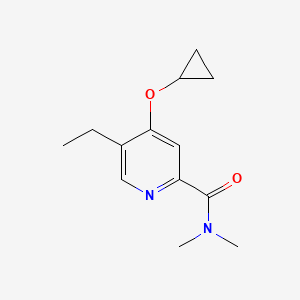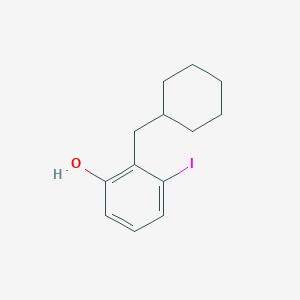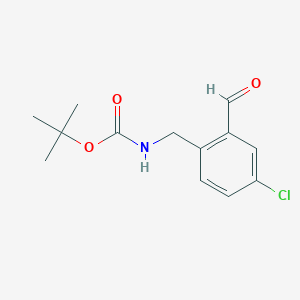
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and acetic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation and methoxylation of pyridine derivatives followed by the introduction of an acetic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings.
化学反応の分析
Types of Reactions: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetic acid moiety can also play a role in modulating the compound’s solubility and reactivity.
類似化合物との比較
(2-Hydroxy-6-methylpyridin-4-yl)acetic acid: This compound is similar in structure but has a methyl group instead of a methoxy group.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
2-(2-methoxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(4-8(11)12)2-6(10)9-7/h2-3H,4H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
DXBWLGJCYKSMAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=O)N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


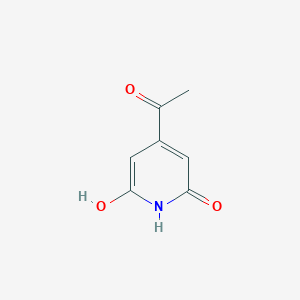
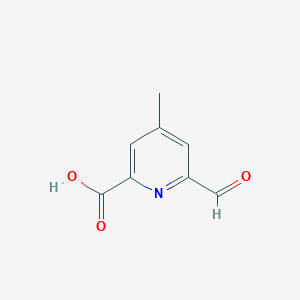
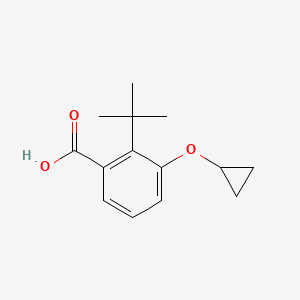
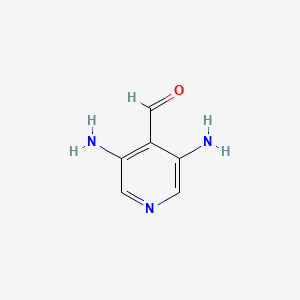


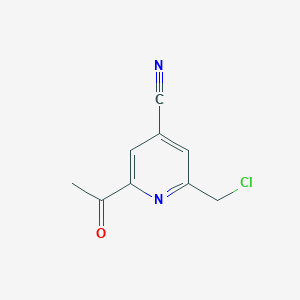
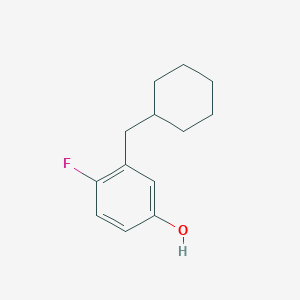
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

